Product packaging for 3-(phosphoacetamido)-L-alanine(Cat. No.:)

3-(phosphoacetamido)-L-alanine

Cat. No.: B1221863
M. Wt: 242.12 g/mol
InChI Key: JSJJKZQTMZKNCS-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Phosphoacetamido)-L-alanine is a specialized amino acid analog offered for research applications. Compounds of this class are often explored in areas such as peptide synthesis, where they can be incorporated to introduce unique functional groups or modify the physical and biological properties of peptides. In drug development, such modified amino acids can be valuable tools for creating novel peptide-based therapeutics, potentially enhancing their stability, bioavailability, or target engagement. The phosphoacetamido moiety may also make it useful in bioconjugation techniques, facilitating the attachment of peptides to other molecules, surfaces, or biomarkers for diagnostic and therapeutic applications. In analytical chemistry, this compound can aid in method development and the structural characterization of complex biomolecules. Disclaimer: The specific research value, mechanism of action, and applications for this compound are not detailed here due to a lack of available scientific data from this search. The descriptions above are speculative and based on the general properties of modified amino acids. Researchers are strongly advised to consult the scientific literature and conduct their own evaluation before use. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N2O7P B1221863 3-(phosphoacetamido)-L-alanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11N2O7P

Molecular Weight

242.12 g/mol

IUPAC Name

(2S)-2-amino-3-[(2-phosphonooxyacetyl)amino]propanoic acid

InChI

InChI=1S/C5H11N2O7P/c6-3(5(9)10)1-7-4(8)2-14-15(11,12)13/h3H,1-2,6H2,(H,7,8)(H,9,10)(H2,11,12,13)/t3-/m0/s1

InChI Key

JSJJKZQTMZKNCS-VKHMYHEASA-N

SMILES

C(C(C(=O)O)N)NC(=O)COP(=O)(O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)NC(=O)COP(=O)(O)O

Canonical SMILES

C(C(C(=O)O)N)NC(=O)COP(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization for Research Applications

Chemical Synthesis Approaches for the Compound's Core Structure

The synthesis of the core structure of 3-(phosphoacetamido)-L-alanine hinges on the stereoselective formation of the L-alanine backbone and the subsequent attachment of the phosphonoacetyl moiety.

Stereoselective Synthesis Strategies for L-Configuration

Achieving the desired L-configuration at the alpha-carbon of the alanine (B10760859) core is a critical step in the synthesis of this compound. Several established methods in asymmetric synthesis can be employed for this purpose.

One common approach is to utilize the chiral pool , starting from readily available and enantiomerically pure precursors such as L-serine. L-serine possesses the desired stereochemistry at the alpha-carbon, which can be preserved throughout the synthetic sequence. The hydroxyl group of L-serine can be chemically modified to introduce the acetamido group at the 3-position.

Alternatively, asymmetric hydrogenation of a suitable prochiral precursor, such as a dehydroamino acid derivative, can be employed. This method utilizes chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, to direct the addition of hydrogen from one face of the molecule, thereby establishing the L-stereocenter with high enantioselectivity.

Another powerful technique is the use of chiral auxiliaries . An achiral starting material can be covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of subsequent reactions. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Finally, enzymatic methods offer a highly specific and efficient route to L-amino acids. Enzymes such as transaminases can catalyze the conversion of an α-keto acid precursor to the corresponding L-amino acid with excellent stereoselectivity.

StrategyDescriptionKey Features
Chiral Pool Synthesis Utilizes naturally occurring, enantiomerically pure starting materials like L-serine.Preserves existing stereochemistry; relies on the availability of suitable chiral precursors.
Asymmetric Hydrogenation Employs chiral metal catalysts to stereoselectively reduce a prochiral double bond.High enantioselectivity; catalyst choice is crucial.
Chiral Auxiliaries A temporary chiral group directs the stereochemistry of a reaction.Applicable to a wide range of substrates; requires additional steps for attachment and removal of the auxiliary.
Enzymatic Synthesis Utilizes enzymes to catalyze stereospecific transformations.High stereoselectivity and mild reaction conditions; enzyme availability and stability can be limiting factors.

Introduction of the Phosphonoacetyl Moiety

Once the L-alanine core with the 3-amino functionality is established and appropriately protected, the phosphonoacetyl group is introduced. A common and effective method for this transformation is the Michaelis-Arbuzov reaction .

This reaction typically involves the treatment of a trivalent phosphorus compound, such as a trialkyl phosphite (B83602), with an N-haloacetylated derivative of the 3-amino-L-alanine precursor. The reaction proceeds via an intermediate phosphonium (B103445) salt, which then rearranges to form the desired phosphonate (B1237965). Subsequent deprotection of the phosphonate esters, usually by acid or base hydrolysis, yields the final phosphonic acid moiety.

The general steps for the introduction of the phosphonoacetyl moiety are:

N-Acylation: The free amino group at the 3-position of the L-alanine derivative is acylated with a haloacetic acid derivative, such as chloroacetyl chloride or bromoacetyl bromide, to form an N-(haloacetyl) intermediate.

Michaelis-Arbuzov Reaction: The N-(haloacetyl) intermediate is then reacted with a trialkyl phosphite (e.g., triethyl phosphite).

Deprotection: The resulting phosphonate esters are hydrolyzed to afford the final phosphonic acid.

Isotopic Labeling for Mechanistic Elucidation Studies

Isotopic labeling of this compound is a powerful tool for investigating its mechanism of action and metabolic fate. Specific isotopes can be incorporated at various positions within the molecule to probe different aspects of its biochemical interactions.

Deuterium (B1214612) Labeling for Kinetic Isotope Effects

Deuterium (²H) labeling is frequently used to study kinetic isotope effects (KIEs). The replacement of a proton with a deuteron (B1233211) can significantly alter the rate of a chemical reaction if the bond to that proton is broken or formed in the rate-determining step. By synthesizing deuterated analogues of this compound and comparing their reaction rates with the unlabeled compound, researchers can gain insights into enzymatic mechanisms.

For example, deuterium could be introduced at the methylene (B1212753) carbon of the phosphoacetyl group or at the α- or β-carbons of the alanine backbone. The synthesis of these deuterated compounds would involve the use of deuterated starting materials or reagents in the synthetic schemes described above.

Carbon-13 and Nitrogen-15 Labeling for Structural and Metabolic Tracing

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are stable isotopes that are invaluable for structural and metabolic tracing studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹³C Labeling: Incorporating ¹³C at specific positions, such as the carbonyl carbons or the backbone carbons, allows for detailed structural analysis of the compound and its complexes with biological macromolecules by NMR. In metabolic studies, ¹³C labeling enables the tracing of the carbon skeleton of this compound as it is processed within a biological system. Synthetically, ¹³C-labeled precursors, such as ¹³C-labeled haloacetic acid or ¹³C-labeled serine, would be used.

¹⁵N Labeling: The introduction of ¹⁵N into the amide linkage or the α-amino group provides a sensitive probe for NMR studies, as ¹⁵N has a nuclear spin of ½. It is particularly useful for studying hydrogen bonding interactions and protein-ligand binding. ¹⁵N-labeled compounds are also readily detected by mass spectrometry, facilitating their use in metabolic tracing experiments. The synthesis would involve starting with ¹⁵N-labeled ammonia (B1221849) or an ¹⁵N-labeled amino acid precursor.

IsotopeApplicationDetection MethodSynthetic Approach
Deuterium (²H) Kinetic Isotope Effect (KIE) studiesMass Spectrometry, NMRUse of deuterated reagents/solvents
Carbon-13 (¹³C) Structural analysis, metabolic tracingNMR, Mass SpectrometryUse of ¹³C-labeled precursors
Nitrogen-15 (¹⁵N) Structural analysis, metabolic tracingNMR, Mass SpectrometryUse of ¹⁵N-labeled precursors

Derivatization for Biochemical Probes

To investigate the interactions and functions of this compound in biological systems, it is often necessary to derivatize the molecule to create biochemical probes. These probes can be designed to include reporter groups such as fluorescent tags, biotin (B1667282), or photoaffinity labels.

The derivatization strategy typically targets a functional group on the molecule that can be modified without significantly altering its biological activity. For this compound, potential sites for derivatization include the carboxylic acid, the α-amino group, or even the phosphonic acid, although modification of the latter might interfere with its intended interactions.

Common derivatization approaches include:

Amide Coupling: The carboxylic acid or the α-amino group can be coupled with a linker molecule that contains a reporter group. This is often achieved using standard peptide coupling reagents.

Esterification: The carboxylic acid can be esterified with a molecule containing a fluorescent tag or other reporter.

Modification of the Phosphonate: While potentially disruptive, the phosphonate group could be modified to create prodrugs or probes with altered properties.

The choice of derivatization strategy depends on the specific research question and the need to maintain the compound's biological activity. The resulting biochemical probes can be used in a variety of applications, including fluorescence microscopy, pull-down assays, and target identification studies.

Development of Fluorescent or Spin-Labeled Analogs

Fluorescent Analogs: The synthesis of fluorescent derivatives of this compound can be envisioned through several established strategies. One common approach involves the coupling of a reactive fluorophore to the primary amine of the L-alanine backbone, assuming the acetamido and phosphonate groups are appropriately protected. Fluorophores such as nitrobenzoxadiazole (NBD) are often used for this purpose due to their relatively small size and favorable photophysical properties. For instance, NBD chloride can react with the amino group of an L-alanine derivative under mild conditions to yield a fluorescently labeled amino acid. nih.gov Another strategy could involve the synthesis of the molecule from a pre-functionalized fluorescent amino acid. Various fluorescent unnatural α-amino acids have been synthesized and are commercially available, which could potentially be elaborated into the desired phosphonamidate structure. rsc.org

The choice of fluorophore is critical and would depend on the specific application, including the desired excitation and emission wavelengths, quantum yield, and environmental sensitivity. rsc.org The table below summarizes some common fluorophores used for labeling amino acids.

FluorophoreExcitation (nm)Emission (nm)Key Features
NBD (Nitrobenzoxadiazole)~465~535Environmentally sensitive, small size
Fluorescein~494~521High quantum yield, pH-sensitive
BODIPYVariesVariesBright, photostable, less sensitive to environment
Coumarin~375-410~450-480Shorter wavelength, can be used in FRET

Spin-Labeled Analogs: For biophysical studies using electron paramagnetic resonance (EPR) spectroscopy, spin-labeled analogs of this compound could be synthesized. This typically involves the covalent attachment of a stable nitroxide radical, such as a PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxyl) or a TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) moiety. One potential synthetic route would be to acylate the amino group of a protected L-alanine phosphonate with a carboxylic acid derivative of a nitroxide spin label. Alternatively, alkylphospholipid analogs bearing a nitroxide moiety have been synthesized, suggesting that the phosphonate portion of the target molecule could potentially be modified to incorporate a spin label. nih.gov The synthesis of spin-labeled phosphoramidites has also been reported, providing another possible avenue for derivatization. researchgate.net

Bioconjugation Strategies for Target Identification (e.g., click chemistry)

Identifying the cellular targets of a bioactive compound is a key step in understanding its function. Bioconjugation strategies allow for the attachment of a molecule like this compound to a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) or to a solid support for affinity chromatography.

Click Chemistry: "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction ideal for this purpose. wikipedia.orgorganic-chemistry.org To utilize this strategy, an analog of this compound bearing either an azide (B81097) or a terminal alkyne functional group would need to be synthesized. For example, analogs of methionine, such as 4-azido-L-homoalanine (L-AHA) or L-homopropargylglycine (HPG), are commercially available and used for metabolic labeling of proteins. jenabioscience.com A similar approach could be used to synthesize an azido (B1232118) or alkynyl derivative of this compound. This modified compound could then be introduced into a biological system, where it would hopefully interact with its target protein(s). Subsequent reaction with a capture reagent containing the complementary functional group (an alkyne for an azide, or vice versa) would allow for the covalent linkage and subsequent identification of the target.

The synthesis of phosphonamidates containing amino acid moieties is a well-established field, and methods for their preparation could be adapted to include azide or alkyne functionalities. mdpi.comnih.gov For instance, an amino acid ester containing an azide or alkyne could be coupled with a suitable phosphonochloridate to form the desired clickable phosphonamidate. nih.gov The phosphorus fluoride (B91410) exchange (PFEx) reaction is another catalytic click reaction that can be used to form P-N bonds, offering a potential route to these derivatives. nih.gov

The use of phosphonate-based probes has been successful in activity-based protein profiling (ABPP) for identifying kinase inhibitors and their targets. uu.nlnih.gov This precedent suggests that a well-designed chemical probe based on this compound could be a powerful tool for target discovery.

Molecular Interactions and Enzymatic Mechanisms

Interaction with Alanine-Processing Enzymes

Alanine (B10760859) racemase (EC 5.1.1.1) is a bacterial enzyme that plays a crucial role in the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.govbiorxiv.org This enzyme catalyzes the interconversion of L-alanine and D-alanine. nih.govbiorxiv.org The D-alanine produced is an essential component for the cross-linking of peptidoglycan strands. nih.govbiorxiv.org Due to its absence in humans, alanine racemase is a significant target for the development of new antimicrobial agents. biorxiv.orgnih.gov There are two primary isoforms of alanine racemase, encoded by the alr and dadX genes. nih.govbiorxiv.org

The binding affinity and inhibition kinetics of various compounds against alanine racemase have been studied to identify potential inhibitors. For instance, the kinetic parameters K_m and V_max for L-alanine and D-alanine have been determined for the alanine racemase from Streptococcus iniae. For L-alanine, the K_m was 33.11 mM and the V_max was 2426 units/mg, while for D-alanine, the K_m was 14.36 mM and the V_max was 963.6 units/mg. biorxiv.org

Inhibitors of alanine racemase are often structural analogs of alanine. biorxiv.org Compounds like D-cycloserine, O-carbamyl-D-serine, and various haloalanines have been identified as inhibitors. nih.govplos.org The second-order rate constant for the inactivation of Escherichia coli B alanine racemase by D-chlorovinylglycine is 122 ± 14 M⁻¹s⁻¹, which is faster than that of D-fluoroalanine (93 M⁻¹s⁻¹). nih.gov

Kinetic Parameters of Streptococcus iniae Alanine Racemase
SubstrateK_m (mM)V_max (units/mg)
L-alanine33.112426
D-alanine14.36963.6

Mechanism-based inactivators, or suicide substrates, are compounds that are converted into a reactive species by the target enzyme, which then irreversibly inactivates the enzyme. nih.gov Several such inhibitors have been identified for alanine racemase.

3-chloro- and 3-fluorovinylglycine are mechanism-based inactivators of alanine racemase from Escherichia coli B. nih.gov The inactivation process involves the enzyme-catalyzed elimination of a halide to form a reactive allenic intermediate. nih.gov This intermediate then partitions between a reversible adduct and an irreversible covalent modification of the enzyme. nih.gov For every lethal event, there are 2.2 ± 0.2 nonlethal turnovers. nih.gov The irreversible inactivation results from the alkylation of a tyrosine residue within the active site. nih.gov

β,β,β-trifluoroalanine is another mechanism-based inactivator of alanine racemases from Salmonella typhimurium and Bacillus stearothermophilus. nih.gov The inactivation involves the loss of two fluoride (B91410) ions and the formation of a covalent adduct with the enzyme. nih.gov The proposed mechanism involves the nucleophilic attack of a lysine (B10760008) residue (Lys-38) on an electrophilic β-difluoro-α,β-unsaturated imine intermediate. nih.gov This contrasts with the mechanism for monohaloalanines, where inactivation proceeds through the attack of released aminoacrylate on the PLP aldimine. nih.gov

Alanine racemase is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme. nih.govbiorxiv.org The PLP cofactor is essential for the catalytic activity of the enzyme. nih.govresearchgate.net The catalytic mechanism involves the formation of an external aldimine between the substrate (L-alanine or D-alanine) and the PLP cofactor. researchgate.net This is followed by the abstraction of the α-proton to form a quinonoid intermediate, and then reprotonation on the opposite face of the molecule to yield the product. researchgate.net

The PLP cofactor is covalently linked to a lysine residue in the active site of the enzyme in its resting state, forming an internal aldimine. ebi.ac.uk The interaction of inhibitors with the enzyme often involves the PLP cofactor. For example, D-cycloserine inactivates alanine racemase by forming a stable oxime with the enzyme-bound PLP. researchgate.net Many structural analog inhibitors interact with the PLP cofactor, which can lead to off-target effects due to the ubiquity of PLP-dependent enzymes. biorxiv.org

The catalytic cycle of PLP-dependent alanine racemases proceeds through several key states:

Internal aldimine: The PLP cofactor is bound to a lysine residue in the enzyme's active site. researchgate.net

External aldimine: The substrate, L-alanine, displaces the lysine to form an external aldimine with PLP. researchgate.net

Quinonoid intermediate: The α-proton of the substrate is abstracted, leading to the formation of a quinonoid intermediate. researchgate.net

Product formation: Reprotonation on the opposite side of the molecule results in the formation of the D-alanine external aldimine, which is then released. researchgate.net

Alanine transaminases (ALT), also known as alanine aminotransferases (ALAT) or serum glutamate-pyruvate transaminases (GPT), are enzymes that catalyze the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. wikipedia.org3hbiomedical.com These enzymes are crucial for maintaining the balance of the cellular amino acid pool. plos.org In Escherichia coli, several enzymes exhibit alanine transaminase activity, with the major ones being AlaA, AlaC, and the valine-pyruvate aminotransferase (AvtA). plos.org YfbQ and YfdZ are other putative aminotransferases. Like alanine racemases, alanine transaminases are PLP-dependent enzymes. wikipedia.org

Substrate mimicry is a common strategy for the inhibition of enzymes, where a molecule structurally similar to the natural substrate binds to the active site and blocks the normal catalytic reaction. In the context of alanine transaminases, compounds that mimic L-alanine or α-ketoglutarate can act as competitive inhibitors.

Other Alanine-Utilizing Enzymes

Beyond transaminases, L-alanine is a substrate for several other enzymes, which can also be targets for inhibition by its analogs.

Alanine Racemase: This bacterial enzyme is crucial for cell wall biosynthesis as it catalyzes the conversion of L-alanine to D-alanine, an essential component of peptidoglycan. wikipedia.org Alanine racemase is a well-established target for antibacterial drugs, and various alanine analogs have been developed as inhibitors. tandfonline.com

(1-aminoethyl)phosphonate (Ala-P), a phosphonate (B1237965) analog of alanine, is a known time-dependent inhibitor of alanine racemase from Gram-positive bacteria like Bacillus stearothermophilus. nih.govscite.ai It forms a noncovalent, slowly dissociating complex with the enzyme. nih.gov The D and L isomers of Ala-P initially bind competitively with a KI of 1 mM and then isomerize to a more stable complex. nih.gov The phosphonate group is crucial for this stable inhibition. nih.gov Structural studies of alanine racemase in complex with (R)-1-aminoethylphosphonic acid (L-Ala-P) have shown that the phosphonate group interacts with catalytic residues in the active site, preventing them from participating in catalysis and leading to potent inactivation. acs.org The crystal structure of the complex reveals that the phosphonate oxygens are within hydrogen bonding distance of several amino acid residues and water molecules in the active site. acs.org

Another analog, DL-(1-amino-2-propenyl)phosphonic acid, has been shown to be a strong inhibitor of alanine racemases from Pseudomonas aeruginosa and Streptococcus faecalis. acs.org

Alanine Dehydrogenase (AlaDH): This enzyme catalyzes the reversible deamination of L-alanine to pyruvate. scielo.br It has been identified as a target for the development of lead compounds against Mycobacterium tuberculosis. scielo.br

L-Amino Acid Oxidase (LAAO): This enzyme catalyzes the oxidative deamination of L-amino acids to their corresponding α-keto acids. asm.orgplos.org While specific inhibition by 3-(phosphoacetamido)-L-alanine is not documented, LAAOs are known to be inhibited by various substrate analogs.

The table below summarizes the inhibitory effects of some alanine phosphonate analogs on various enzymes.

InhibitorTarget EnzymeOrganismInhibition TypeKi/IC50
(1-aminoethyl)phosphonate (Ala-P)Alanine RacemaseBacillus stearothermophilusTime-dependent, Competitive1 mM (initial KI)
DL-(1-amino-2-propenyl)phosphonic acidAlanine RacemasePseudomonas aeruginosaCompetitive8.5 mM (Ki)
1-amino-3-(3-fluorophenyl) propylphosphonic acidAlanine Aminopeptidase (human)Human-Submicromolar
1-amino-3-(3-fluorophenyl) propylphosphonic acidAlanine Aminopeptidase (porcine)Porcine-Micromolar
3-(Phosphonoacetylamido)-L-alanineγ-Glutamyl Phosphate (B84403) ReductasePseudomonas aeruginosaCompetitive7 mM (Ki)

Data compiled from multiple sources. nih.govacs.orgnih.govmdpi.com

Perturbation of Metabolic Pathways

By inhibiting key enzymes, alanine analogs can significantly disrupt major metabolic pathways, leading to a cascade of cellular effects.

Influence on the Glucose-Alanine Cycle

The glucose-alanine cycle is a crucial metabolic pathway that transports nitrogen from muscle to the liver. nih.gov In this cycle, muscle pyruvate is transaminated by alanine transaminase to form alanine, which is then transported to the liver. pnas.org In the liver, alanine is converted back to pyruvate, which is used for gluconeogenesis, while the amino group enters the urea (B33335) cycle. pnas.org

Inhibition of alanine transaminase by an analog like this compound would be expected to disrupt this cycle. By blocking the conversion of pyruvate to alanine in the muscle or the reverse reaction in the liver, the transport of nitrogen and the process of gluconeogenesis from amino acid-derived carbons would be impaired. Studies have shown that perturbations in alanine turnover can directly impact hepatic mitochondrial oxidation, highlighting the regulatory role of the glucose-alanine cycle. acs.org

Impact on Pyruvate Metabolism

Pyruvate is a central hub in metabolism, connecting glycolysis, the TCA cycle, and amino acid metabolism. rsc.org The conversion of pyruvate to alanine is a key reaction in pyruvate metabolism. jci.org Inhibition of this conversion by an alanine analog would lead to an accumulation of pyruvate, which could then be shunted into other pathways, such as conversion to lactate (B86563) or acetyl-CoA.

Studies on phosphonate inhibitors of pyruvate dehydrogenase have demonstrated that they can perturb the homeostasis of amino acids in the brain. mdpi.com While these inhibitors directly target pyruvate dehydrogenase, the resulting metabolic shifts highlight the interconnectedness of pyruvate and amino acid metabolism. mdpi.com For example, under conditions of glutaminase (B10826351) inhibition, exogenous pyruvate can sustain the pools of glutamate (B1630785), aspartate, and proline, demonstrating its anaplerotic role. jci.org Furthermore, pyruvate can be used for alanine production via glutamic-pyruvic transaminase 2 (GPT2). jci.org In Xanthomonas oryzae, exogenous alanine was shown to increase pyruvate content and enhance the efficacy of the antibiotic kasugamycin (B1663007) by boosting the P cycle. frontiersin.org This suggests that interfering with the alanine-pyruvate balance can have significant downstream metabolic consequences.

Effects on General Amino Acid Catabolism and Biosynthesis

Inhibition of alanine transaminase would not only affect alanine and glutamate levels but could also impact the synthesis of other amino acids that rely on transamination for their biosynthesis. acs.org For example, aspartate is formed by the transamination of oxaloacetate. The metabolic network of transamination reactions helps to maintain a stable pyruvate/alanine ratio. mdpi.com The catabolism of branched-chain amino acids (BCAAs) is also linked to alanine metabolism, as the nitrogen from BCAA breakdown can be transferred to pyruvate to form alanine.

Structural Basis of Molecular Recognition

The efficacy of enzyme inhibitors is highly dependent on their ability to be recognized and bind to the active site of the target enzyme. X-ray crystallography and molecular modeling studies have provided valuable insights into the structural basis of molecular recognition for phosphonate analogs of alanine.

Structural studies of alanine racemase complexed with inhibitors like (R)-1-aminoethylphosphonic acid (L-Ala-P) have revealed the molecular details of their interaction. acs.org The phosphonate group of the inhibitor plays a critical role in binding, forming hydrogen bonds with several residues in the active site. acs.org This interaction locks the inhibitor in place, preventing the catalytic residues from performing their function. acs.org The structure of the enzyme-inhibitor complex shows that the inhibitor forms an external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor, but in a conformation that is not suitable for the abstraction of the α-proton, thus stabilizing the inhibited state. acs.org

Similarly, crystal structures of alanine racemase from various bacterial species have been determined, often in complex with substrate analogs or inhibitors, to elucidate the reaction mechanism and identify key active-site residues. nih.gov These studies consistently show that the phosphonate group of inhibitors like alanine phosphonate forms a stable covalent linkage with the PLP cofactor, leading to inhibition. tandfonline.comnih.gov The design of novel inhibitors often relies on these structural insights to create compounds with high affinity and specificity for the target enzyme. mdpi.com

Crystallographic Studies of Enzyme-Ligand Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins. By co-crystallizing an enzyme with its ligand, such as an inhibitor, it is possible to visualize the precise binding mode of the ligand in the enzyme's active site.

While a crystal structure of an enzyme in complex with this compound itself is not publicly available, significant insights can be drawn from the crystallographic analysis of the closely related compound, L-phosphinothricin, with its target enzyme, phosphinothricin (B1261767) N-acetyltransferase (PAT). This compound is the N-acetylated product of the reaction catalyzed by PAT on L-phosphinothricin.

In a study on the phosphinothricin N-acetyltransferase (syr_pat) from Pseudomonas syringae, a 2.5 Å resolution crystal structure of the enzyme in complex with L-phosphinothricin was determined. nih.govkcl.ac.uk This structure reveals the key interactions between the enzyme and its substrate, which are directly relevant to understanding the binding of the acetylated product, this compound. The active site of PAT is designed to accommodate L-phosphinothricin, and the subsequent acetylation occurs at the amino group. The resulting this compound would occupy a similar space within the active site, with the newly added acetyl group likely forming additional interactions.

Another related enzyme, a putative phosphinothricin acetyltransferase (PA4866) from Pseudomonas aeruginosa, has also been structurally characterized, providing further understanding of the general fold and active site architecture of this class of enzymes. nih.gov The structural data from these studies are deposited in the Protein Data Bank (PDB), a worldwide repository for the three-dimensional structural data of large biological molecules.

Enzyme Ligand Resolution (Å) PDB ID Source Organism
Phosphinothricin N-acetyltransferase (syr_pat)L-phosphinothricin2.5Not specified in abstractPseudomonas syringae
Putative phosphinothricin acetyltransferase (PA4866)Not specified (apo form)Not specified in abstract2BL1Pseudomonas aeruginosa

This table summarizes available crystallographic data for phosphinothricin N-acetyltransferase enzymes.

The analysis of these crystal structures provides a static yet detailed snapshot of the molecular recognition process. It highlights the specific amino acid residues that form hydrogen bonds, electrostatic interactions, and van der Waals contacts with the ligand, thereby anchoring it within the active site.

Computational Modeling of Binding Modes and Interactions

Computational modeling serves as a complementary approach to experimental methods like X-ray crystallography, offering a dynamic view of enzyme-ligand interactions. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding modes of ligands and to estimate the energetics of these interactions.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. For this compound, docking studies would typically involve using the crystal structure of phosphinothricin N-acetyltransferase as the receptor. The compound would be computationally placed into the active site, and various algorithms would score the different poses based on factors like shape complementarity and intermolecular interactions. This can help in hypothesizing the binding orientation of this compound, even in the absence of a direct crystal structure.

Molecular Dynamics (MD) Simulations: MD simulations provide a more in-depth understanding of the dynamic behavior of the enzyme-ligand complex over time. peerj.com Starting from a docked pose or a crystal structure, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. These simulations can reveal:

The stability of the ligand in the binding pocket.

The flexibility of both the ligand and the protein.

The role of water molecules in mediating interactions.

The detailed network of hydrogen bonds and other non-covalent interactions that stabilize the complex.

For this compound, MD simulations could be used to refine the binding mode predicted by docking and to analyze the conformational changes in the PAT enzyme upon ligand binding. nih.gov

While specific computational studies focused solely on this compound are not extensively reported in the public domain, the methodologies are well-established. plos.org Such computational approaches are invaluable for interpreting experimental data, guiding further research such as site-directed mutagenesis, and in the rational design of new enzyme inhibitors.

Computational Method Purpose Key Insights for this compound
Molecular DockingPredicts the preferred binding orientation of a ligand.Hypothesis of the binding pose within the PAT active site.
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the enzyme-ligand complex.Stability of the bound conformation, flexibility, and detailed interaction network.
Free Energy Calculations (e.g., MM/PBSA)Estimates the binding affinity of a ligand to its target.Quantitative prediction of binding strength to PAT.

This table outlines the application of computational modeling techniques to study the interaction of this compound with its target enzyme.

Cellular and Systems Level Research Implications

Modulation of Cellular Processes in Model Systems

Beyond its potential as an antimicrobial, the dual nature of 3-(phosphoacetamido)-L-alanine—as both an amino acid analog and a phosphorylated molecule—suggests it could interfere with other core cellular processes.

Amino acids are the fundamental building blocks of proteins. The fidelity of protein synthesis depends on the precise recognition and charging of transfer RNAs (tRNAs) with their cognate amino acids by aminoacyl-tRNA synthetases. Research has shown that non-proteogenic amino acids with structural similarities to proteinogenic ones can sometimes be mistakenly incorporated into proteins, leading to the formation of unnatural proteins with compromised function. nih.gov

As an analog of L-alanine, this compound could be investigated for its potential to be mistakenly recognized by alanyl-tRNA synthetase. If this occurs, the compound could be attached to tRNA^Ala and subsequently incorporated into nascent polypeptide chains during translation. The presence of its bulky and charged phosphoacetamido group in place of a simple methyl group would likely disrupt protein folding, structure, and function.

Signal transduction is the process by which cells convert external signals into specific responses, often involving a cascade of molecular events like phosphorylation. wikipedia.org Protein kinases, enzymes that catalyze phosphorylation, are central to these pathways, which regulate cell growth, metabolism, and differentiation. nih.gov

The presence of a phosphate (B84403) group in this compound makes it a prime candidate for interacting with these pathways. It could act as a molecular mimic of a phosphorylated substrate or an allosteric regulator. Studies have shown that L-alanine itself can modulate signaling pathways, such as by activating AMP-activated protein kinase (AMPK), a key energy sensor in cells. nih.gov Chronic exposure to L-alanine has been observed to alter the expression of numerous genes involved in cellular signaling. nih.gov

Research into this compound could explore whether it can act as an antagonist or agonist in pathways where L-alanine or other phosphorylated molecules are signaling intermediates. For example, it might compete with ATP for the active site of certain kinases or interfere with the action of phosphatases, leading to dysregulation of cellular signaling.

Research into Analogous Biological Activities

The biological activities of this compound are being explored by drawing analogies to the known roles of L-alanine and similar compounds. L-alanine is a non-essential amino acid involved not only in protein and cell wall synthesis but also in sugar and acid metabolism and energy provision for tissues. medchemexpress.com

Research into analogous activities investigates whether this compound can influence these metabolic pathways. For instance, the glucose-alanine cycle is a key process for transporting amino groups from muscle to the liver. wikipedia.org Studies could determine if the analog interferes with the enzymes central to this cycle, such as alanine (B10760859) aminotransferase. Its structural similarity to L-alanine, combined with its phosphate group, positions it as a potential modulator of a wide range of biological processes that are fundamental to both microbial and eukaryotic life.

Table 2: Compound Names Mentioned

Compound Name
This compound
L-alanine
D-alanine
D-glutamic acid
meso-diaminopimelic acid
L-lysine
N-acetylglucosamine (NAG)
N-acetylmuramic acid (NAM)

No Research Data Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, no research findings, cellular and systems-level research implications, or data pertaining to the chemical compound This compound could be identified.

Extensive queries have been conducted to locate information regarding the cellular and systems-level research implications of this specific compound, including any potential comparisons to known amino acid antimetabolites or its use as a biochemical tool for pathway probing. These searches have yielded no relevant results.

Consequently, it is not possible to generate a scientifically accurate article based on detailed research findings for "this compound" as no such findings appear to be published in the accessible domain. The compound is not mentioned in the context of the requested outline, and no data tables or research details could be compiled.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be produced.

Advanced Research Methodologies for Characterization

Spectroscopic Techniques for Ligand-Enzyme Interaction Analysis

Spectroscopic methods are indispensable for probing the direct interactions between 3-(phosphoacetamido)-L-alanine and its target enzymes. These techniques offer real-time, detailed information on the structural and dynamic changes that occur upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics and binding of this compound to its enzyme targets at an atomic level. nih.gov By monitoring changes in the chemical shifts of specific nuclei (e.g., ¹H, ¹³C, ³¹P) upon ligand binding, researchers can identify the amino acid residues involved in the interaction and map the binding site. nih.gov

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can track changes in the protein's backbone and side-chain signals, revealing conformational rearrangements induced by the binding of this compound. nih.gov Furthermore, NMR relaxation dispersion experiments can provide insights into the kinetics and thermodynamics of the binding event, characterizing the dynamic processes that are crucial for enzyme function and inhibition. nih.gov These studies are fundamental to understanding how the compound modulates the enzyme's structure and activity.

Table 1: Application of NMR Techniques in Studying this compound-Enzyme Interactions

NMR TechniqueInformation ObtainedRelevance to this compound
Chemical Shift Perturbation (CSP) Identifies amino acid residues at the binding interface.Maps the binding site of the compound on the target enzyme.
Nuclear Overhauser Effect (NOE) Spectroscopy Determines the three-dimensional structure of the ligand-enzyme complex.Elucidates the precise orientation and conformation of the compound in the active site.
Relaxation Dispersion Measures the kinetics (on/off rates) of ligand binding and conformational exchange.Characterizes the dynamic nature of the interaction and its impact on enzyme function.

UV-Visible Spectroscopy for PLP-Dependent Enzyme Studies

Many enzymes targeted by alanine (B10760859) analogues are dependent on the cofactor Pyridoxal-5'-phosphate (PLP). frontiersin.orgnih.gov UV-Visible spectroscopy is a key technique for studying these enzymes, as the PLP cofactor has distinct absorbance properties that are sensitive to its chemical environment. nih.gov The internal aldimine, formed between PLP and a lysine (B10760008) residue in the enzyme's active site, typically has a characteristic absorbance peak. frontiersin.org

When a substrate or inhibitor like this compound binds, it can displace the lysine and form a new external aldimine, leading to a spectral shift. frontiersin.org By monitoring these changes in the UV-Visible spectrum, researchers can follow the formation of enzyme-ligand intermediates. For instance, a shift in the maximum absorbance can indicate the formation of the external aldimine or subsequent reaction intermediates. nih.gov This technique provides valuable kinetic data and insights into the catalytic mechanism and how it is affected by the inhibitor. nih.gov

Table 2: Representative UV-Visible Spectral Shifts in PLP-Dependent Enzymes

Enzyme StateTypical λmax (nm)Interpretation
Free PLP ~388Unbound cofactor in solution. nih.gov
Internal Aldimine (Enzyme-PLP) ~410-430PLP covalently bound to an active site lysine. nih.gov
External Aldimine (Enzyme-PLP-Substrate) ~420-450Substrate (or inhibitor) has formed a Schiff base with PLP.
Quinonoid Intermediate ~490-500A key catalytic intermediate indicating Cα-proton abstraction.
Pyridoxamine Phosphate (B84403) (PMP) form ~330The cofactor after a half-reaction of transamination. nih.gov

Fluorescence Spectroscopy for Binding and Conformational Changes

Fluorescence spectroscopy offers a highly sensitive method for studying the binding of this compound to an enzyme and the resulting conformational changes. This can be achieved by monitoring the intrinsic fluorescence of tryptophan and tyrosine residues within the protein or by using extrinsic fluorescent probes.

When the compound binds to the enzyme, it can alter the local environment of these aromatic residues, leading to a change in their fluorescence intensity or emission wavelength (a spectral shift). This phenomenon, known as fluorescence quenching or enhancement, can be used to determine binding affinity (dissociation constant, Kd) and stoichiometry. nih.gov Time-resolved fluorescence measurements can further provide information on the dynamic changes in the protein's conformation upon ligand binding. researchgate.net

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool in proteomics and drug discovery, offering unparalleled sensitivity and accuracy for identifying proteins and characterizing their modifications. nih.gov

Identification of Covalent Adducts with Target Enzymes

For inhibitors that form covalent bonds with their target enzymes, mass spectrometry is the definitive method for confirming the adduction and identifying the specific site of modification. nih.gov High-resolution mass spectrometers can accurately measure the mass of the intact protein before and after incubation with this compound. nih.gov An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

To pinpoint the exact amino acid residue that has been modified, the protein-inhibitor complex is proteolytically digested into smaller peptides, typically using trypsin. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov By comparing the fragmentation patterns of modified peptides with their unmodified counterparts, the specific site of covalent attachment can be unambiguously identified. nih.gov

Proteomics for Target Identification in Complex Systems

Identifying the specific enzyme targets of a compound within a complex biological system, such as a cell lysate or a whole organism, is a significant challenge. nih.gov Mass spectrometry-based proteomics provides powerful strategies for this purpose. nih.govresearchgate.net One such approach is chemical proteomics, where a modified version of the compound might be used to capture its binding partners, which are then identified by MS.

Alternatively, label-free methods have emerged as a powerful alternative. youtube.com Techniques like thermal proteome profiling (TPP) assess changes in the thermal stability of proteins across the proteome upon ligand binding. Proteins that bind to this compound will typically show increased thermal stability, and these stabilized proteins can be identified and quantified using mass spectrometry. nih.gov This unbiased, proteome-wide approach is crucial for discovering new targets and understanding the compound's mechanism of action in a biological context. frontiersin.orgresearchgate.net

Metabolomics for Pathway Perturbation Analysis

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens to observe the downstream consequences of enzyme inhibition. By inhibiting ATCase, this compound causes significant perturbations in the pyrimidine (B1678525) biosynthesis pathway. nih.gov

Researchers have utilized metabolomic approaches to track the changes in nucleotide pools following treatment with PALA. nih.gov These studies have demonstrated that PALA effectively depletes the pools of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. nih.gov This depletion is a direct consequence of the blockage of the de novo synthesis pathway at the ATCase step. creative-proteomics.comwikipedia.org

Furthermore, metabolomic analyses have revealed broader metabolic shifts in response to PALA-induced pyrimidine starvation. unl.edu Cells may attempt to compensate by upregulating alternative pathways or altering the flux through interconnected metabolic networks. unl.eduresearchgate.net These studies often employ techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify a wide range of metabolites, providing a comprehensive picture of the cellular response to pathway perturbation by this compound. unl.edu

Table 1: Key Metabolites Affected by this compound Inhibition of ATCase

Metabolite ClassSpecific MetabolitesObserved EffectReference
Pyrimidine NucleotidesUridine triphosphate (UTP), Cytidine triphosphate (CTP)Significant decrease nih.gov
Pyrimidine PrecursorsN-carbamoyl-L-aspartateDecrease gonzaga.edu
Purine NucleotidesAdenosine triphosphate (ATP), Guanine triphosphate (GTP)May show compensatory changes mdpi.com

Structural Biology Techniques

X-ray crystallography has been instrumental in elucidating the precise molecular interactions between this compound and its target, ATCase. gonzaga.edunih.gov By determining the three-dimensional structure of the ATCase-PALA complex, researchers have gained invaluable insights into the enzyme's active site and the mechanism of inhibition. gonzaga.eduresearchgate.net

Crystal structures have revealed that PALA acts as a bisubstrate analog, mimicking the binding of both carbamoyl (B1232498) phosphate and aspartate, the natural substrates of ATCase. wikipedia.orgnih.gov This allows it to bind with very high affinity to the enzyme's active site. gonzaga.edu The binding of PALA induces significant conformational changes in ATCase, transitioning it from a less active "tense" (T) state to a more active "relaxed" (R) state. nih.govnih.gov These structural studies have been crucial for understanding the allosteric regulation of ATCase. gonzaga.edu

Detailed analysis of the crystal structures has identified the specific amino acid residues within the ATCase active site that form hydrogen bonds and electrostatic interactions with PALA. nih.gov This information is critical for understanding the basis of its high-affinity binding. nih.gov

Table 2: Crystallographic Data for ATCase in Complex with this compound

PDB IDResolution (Å)Key FindingsReference
1D092.1Reveals the R state conformation of ATCase upon PALA binding. gonzaga.edu
5AT12.6Shows the T state conformation of the unligated enzyme for comparison. rcsb.org
7ZP2Not specifiedProvides structural details of the T state of P. falciparum ATCase. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible macromolecular complexes, such as the dodecameric ATCase holoenzyme. researchgate.netnih.gov While X-ray crystallography requires the formation of well-ordered crystals, cryo-EM can be used to study proteins in a near-native, hydrated state. whiterose.ac.uknih.gov

Recent advances in cryo-EM have enabled the determination of protein structures at near-atomic resolution. researchgate.netwhiterose.ac.uk This has made it an increasingly valuable tool for studying enzyme-inhibitor complexes, including those involving large assemblies like ATCase. researchgate.netnih.gov Cryo-EM can capture different conformational states of the enzyme in solution, providing insights into the dynamic process of inhibitor binding and allosteric regulation. researchgate.net

For ATCase, cryo-EM can complement X-ray crystallography by providing structural information about the entire holoenzyme in different functional states, including in the presence of allosteric effectors and the inhibitor this compound. nih.govrubinsteinlab.org This can help to build a more complete picture of the structural basis for its complex regulatory mechanisms. nih.gov

Bioinformatic and Computational Approaches

Computational methods such as molecular docking and molecular dynamics (MD) simulations are widely used to predict and analyze the binding of small molecules like this compound to their protein targets. nih.gov

Molecular docking algorithms can predict the preferred binding orientation of PALA within the ATCase active site and estimate the binding affinity. researchgate.net These predictions are often validated against experimental data from X-ray crystallography. nih.gov

Molecular dynamics simulations provide a more dynamic view of the enzyme-inhibitor complex, allowing researchers to study the conformational changes and energetic contributions to binding over time. nih.gov MD simulations of the ATCase-PALA complex have been used to investigate the flexibility of different domains of the enzyme and how this is affected by inhibitor binding. nih.gov These simulations can also help to identify key residues involved in the binding and stabilization of the inhibitor. mdpi.com

The detailed structural and computational analyses of the ATCase active site in complex with this compound have provided a foundation for the rational design of new and improved inhibitors. wikipedia.orgresearchgate.net By understanding the specific interactions that contribute to PALA's high affinity and specificity, researchers can design novel compounds with modified chemical structures. nih.gov

Enzyme active site analysis also involves comparing the active sites of ATCase from different species to identify opportunities for developing species-specific inhibitors. nih.gov This is particularly relevant in the context of developing antimicrobial or antiparasitic drugs that target the pyrimidine biosynthesis pathway of pathogens. nih.gov

Future Directions and Unexplored Research Avenues

Design and Synthesis of Novel Analogs with Enhanced Specificity for Research Targets

The development of synthetic pathways to produce 3-(phosphoacetamido)-L-alanine is a foundational first step. Following this, the design and synthesis of novel analogs could lead to compounds with improved specificity for particular biological targets. By modifying the core structure, researchers could potentially enhance binding affinity, cell permeability, and metabolic stability, creating a library of compounds for screening against various enzymes and receptors.

Elucidation of Broader Biological Roles beyond Alanine (B10760859) Metabolism

While its structural similarity to L-alanine suggests a potential role in alanine metabolism, the broader biological functions of this compound are completely unknown. Future research should aim to investigate its effects on various metabolic pathways, cellular signaling cascades, and physiological processes. Such studies could reveal unexpected roles in cellular regulation and disease pathogenesis.

Development as Chemical Probes for Elucidating Enzyme Mechanisms

Phosphoamino acids and their analogs are valuable tools for studying enzyme mechanisms, particularly for kinases, phosphatases, and other enzymes involved in phosphate (B84403) transfer reactions. Once synthesized, this compound and its derivatives could be developed into chemical probes. These probes could be used to trap enzyme-substrate intermediates, identify active sites, and elucidate the catalytic mechanisms of uncharacterized enzymes.

Systems Biology Approaches to Map Compound's Impact on Cellular Networks

To gain a holistic understanding of the compound's biological impact, systems biology approaches are essential. Techniques such as transcriptomics, proteomics, and metabolomics could be employed to map the global changes in cellular networks upon treatment with this compound. This would provide a comprehensive overview of its mechanism of action and potential off-target effects, guiding further research and potential therapeutic applications.

Q & A

Q. What are the validated methods for synthesizing 3-(phosphoacetamido)-L-alanine in a laboratory setting?

Solid-phase peptide synthesis (SPPS) is commonly employed, leveraging Fmoc or Boc chemistry to introduce phosphoacetamido modifications. For example, substituting specific residues in peptide chains with this compound requires optimizing coupling conditions (e.g., microwave-assisted synthesis for improved yield) and protecting group strategies to preserve the phosphate moiety . Post-synthesis purification via reverse-phase HPLC with mass spectrometry validation ensures structural fidelity.

Q. How can researchers quantify this compound in biological samples?

Colorimetric assays, such as modified Bradford or Lowry methods, are suitable for detecting phosphorylated amino acids in protein hydrolysates . For higher specificity, LC-MS/MS with isotopic labeling (e.g., ¹³C or ¹⁵N standards) enables precise quantification in complex matrices. Pre-treatment steps, including phosphatase inhibitors, prevent dephosphorylation artifacts during sample preparation .

Q. What experimental controls are essential when studying the metabolic stability of this compound?

Include (1) a non-phosphorylated analog (e.g., L-alanine) to assess phosphorylation-dependent effects and (2) a stable isotope-labeled version of the compound as an internal standard for mass spectrometry. Enzymatic stability assays should use physiologically relevant buffers (e.g., HEPES at pH 7.4) and validate phosphatase activity via negative controls with inhibitors like sodium orthovanadate .

Advanced Research Questions

Q. How does this compound influence enzyme-substrate binding kinetics in kinase studies?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd) between the compound and target kinases. For example, competitive inhibition assays with ATP analogs (e.g., ATP-γ-S) reveal whether phosphorylation disrupts catalytic activity. Structural insights via X-ray crystallography or cryo-EM of kinase-phosphoacetamido complexes further elucidate steric and electronic interactions .

Q. What strategies resolve contradictory data on the cellular uptake of this compound?

Discrepancies often arise from variability in cell membrane transporters (e.g., LAT1 vs. ASCT2). To address this:

  • Perform siRNA knockdown of specific transporters to identify uptake pathways.
  • Use fluorescently tagged analogs (e.g., BODIPY-conjugated derivatives) for live-cell imaging and flow cytometry .
  • Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to account for expression heterogeneity .

Q. How can researchers optimize this compound for in vivo imaging applications?

Radiolabeling with ¹⁸F or ⁶⁸Ga via prosthetic groups (e.g., NOTA or DOTA chelators) enhances PET/SPECT compatibility. Biodistribution studies in xenograft models require blocking endogenous amino acid metabolism with competitors like BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) to isolate target-specific uptake .

Q. What computational methods predict the conformational stability of this compound in peptide backbones?

Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model phosphate group solvation and hydrogen-bonding networks. Free energy perturbation (FEP) calculations compare stability between phosphorylated and unmodified residues. Pair these with circular dichroism (CD) spectroscopy to validate secondary structure predictions .

Methodological Considerations

Q. How should researchers address interference from endogenous phosphatases in cellular assays?

Pre-treat samples with phosphatase inhibitor cocktails (e.g., sodium fluoride, β-glycerophosphate) during lysis. For in vitro assays, substitute Mg²⁺/Mn²⁺ with non-catalytic ions (e.g., Ca²⁺) to inhibit phosphatase activity. Validate via Western blot using anti-phosphoepitope antibodies .

Q. What are the critical parameters for NMR analysis of this compound in solution?

Use deuterated solvents (e.g., D2O) and phosphorus-optimized probes (³¹P NMR) to resolve phosphorylation shifts. Temperature-controlled experiments (e.g., 298 K) minimize signal broadening. Assign peaks via 2D COSY and HSQC, referencing known phosphorylated amino acid spectra .

Data Interpretation Guidelines

Q. How to differentiate phosphorylation-specific effects from general amino acid toxicity in cell viability assays?

  • Compare dose-response curves of this compound with its non-phosphorylated counterpart.
  • Measure intracellular ATP levels and ROS production to distinguish metabolic inhibition from phosphorylation-mediated signaling .
  • Use CRISPR-edited cell lines lacking downstream phosphorylation targets (e.g., specific kinases) to isolate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.